Ehmt2-IN-1 is classified as a small molecule inhibitor targeting histone methyltransferases, specifically focusing on EHMT2, also known as G9a. This enzyme is responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a modification associated with transcriptional repression. The inhibition of EHMT2 can lead to reactivation of silenced genes and has been implicated in the modulation of cancer cell proliferation and survival .
The synthesis of Ehmt2-IN-1 involves several steps that typically include the design of a chemical scaffold capable of selectively binding to the active site of EHMT2. A common approach utilizes structure-activity relationship studies to optimize the compound's efficacy and selectivity.
Technical parameters such as reaction conditions (temperature, solvent choice), reaction times, and purification methods are critical to achieving high yields and purity of the final product.
The molecular structure of Ehmt2-IN-1 can be characterized by its specific binding interactions with the EHMT2 active site. Key features include:
Crystallography studies may provide insights into the precise interactions between Ehmt2-IN-1 and EHMT2, revealing how structural features contribute to its inhibitory effects.
Ehmt2-IN-1 primarily participates in competitive inhibition reactions with EHMT2. Upon binding to the active site, it prevents the enzyme from catalyzing the transfer of methyl groups from S-adenosylmethionine to histone substrates. This inhibition leads to:
The mechanism of action for Ehmt2-IN-1 involves:
Ehmt2-IN-1 exhibits several important physical and chemical properties:
These properties are assessed through various analytical techniques such as spectroscopy (NMR, IR) and chromatography (HPLC).
The primary applications of Ehmt2-IN-1 include:
Ehmt2-IN-1 represents a significant tool in epigenetic research and therapeutic strategies targeting cancer biology .
EHMT2 (euchromatic histone lysine methyltransferase 2), also known as G9a, is the primary enzyme responsible for mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/me2). These modifications establish facultative heterochromatin, leading to transcriptional repression of tumor suppressor genes (TSGs) in cancers. Mechanistically, H3K9me2 recruits chromatin compactors like HP1 proteins, which condense chromatin and block transcription factor access [7] [3]. In gastric cancer, elevated EHMT2 expression correlates with increased H3K9me2 levels at promoters of TSGs (e.g., CDKN1A, RUNX3), driving tumor metastasis and poor prognosis [3]. Ehmt2-IN-1 disrupts this process by competitively inhibiting EHMT2’s SET domain, reducing H3K9me2 occupancy at TSG promoters and reactivating their expression [7].
Table 1: EHMT2-Mediated Repression of Key Tumor Suppressors
Cancer Type | Repressed Gene | Function | H3K9me2 Enrichment |
---|---|---|---|
Gastric Cancer | RUNX3 | EMT inhibitor | 4.8-fold increase vs. normal [3] |
Glioblastoma | MASPIN | Metastasis suppressor | 89% of patient samples [2] |
Breast Cancer | Beclin-1 | Autophagy regulator | 70% reduction after EHMT2 inhibition [6] |
EHMT2 maintains stem-like properties in tumor-propagating cells (TPCs) by orchestrating higher-order chromatin architecture. In KrasG12D;Trp53−/− (KP) lung adenocarcinoma models, EHMT2 is overexpressed in TPCs and sustains their self-renewal via compact 3D chromatin folding. Inhibition with Ehmt2-IN-1 decompacts chromatin topology, evidenced by:
Table 2: Impact of Ehmt2-IN-1 on Tumor-Propagating Cell Function
Parameter | Control | Ehmt2-IN-1 Treatment | Change |
---|---|---|---|
Tumorsphere formation | 100% | 30% | ↓70% [4] |
SFTPC expression | 1.0-fold | 3.5-fold | ↑250% [4] |
Chromatin accessibility | Low | High | ↑2.1-fold [1] |
Beyond histones, EHMT2 methylates non-histone proteins to modulate oncogenic pathways:
This multimodal targeting positions Ehmt2-IN-1 as a dual epigenetic/metabolic disruptor.
Table 3: Non-Histone Substrates of EHMT2 Modulated by Ehmt2-IN-1
Substrate | Methylation Site | Functional Outcome | Therapeutic Impact of Inhibition |
---|---|---|---|
β-catenin | Lysine 49 | Enhanced Wnt signaling | ↓TCF/LEF activity; ↓tumor initiation [4] |
HIF-1α | Lysine 674 | Hypoxic adaptation | ↓Angiogenesis; ↓glycolysis [2] |
DNMT1 | Not specified | DNA methylation maintenance | Synergistic TSG reactivation with 5-Aza [6] [10] |
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